molecular formula C16H23BF3NO3 B597253 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1256359-93-9

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B597253
CAS No.: 1256359-93-9
M. Wt: 345.169
InChI Key: XIGQSTXYSFRQSD-UHFFFAOYSA-N
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Description

This compound (CAS: 1256359-93-9) is a boronic ester-functionalized pyridine derivative with a trifluoromethyl group at position 5, an isobutoxy substituent at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. Its molecular formula is C₁₇H₂₂BF₃NO₃, and molecular weight is 359.18 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

IUPAC Name

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BF3NO3/c1-10(2)9-22-13-12(7-11(8-21-13)16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGQSTXYSFRQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682305
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-93-9
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Isobutoxy Group: This step involves the reaction of the pyridine derivative with isobutyl alcohol in the presence of a suitable catalyst.

    Formation of the Boronic Ester: The final step involves the reaction of the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or organometallic compounds under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutoxy group can yield isobutyraldehyde or isobutyric acid.

Scientific Research Applications

Chemistry

    Suzuki-Miyaura Cross-Coupling: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology

    Bioconjugation: The compound can be used in bioconjugation reactions to attach various biomolecules to a pyridine scaffold.

Medicine

    Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl and isobutoxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Molecular Formula MW (g/mol) Key Substituents Reactivity/Applications Reference
2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₇H₂₂BF₃NO₃ 359.18 2-isobutoxy, 3-boronate, 5-CF₃ Cross-coupling precursor; potential use in kinase inhibitors or fluorescent probes
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₅H₂₂BClNO₃ 311.61 2-isobutoxy, 3-boronate, 5-Cl Chlorine substituent increases electrophilicity; used in antiviral or agrochemical intermediates
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine C₁₅H₂₁BF₃NO₃ 331.14 2-isopropoxy, 3-boronate, 5-CF₃ Smaller alkoxy group reduces steric hindrance; higher reactivity in coupling reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 3-boronate, 5-CF₃ (no alkoxy substituent) Simplified structure for high-yield cross-coupling; used in fluorescent probes
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine C₁₃H₁₅BF₃NO₃ 301.08 2-methoxy, 3-boronate, 5-CF₃ Methoxy group improves solubility; intermediates for antimalarial quinolones

Reactivity and Stability

  • Electrophilicity : The trifluoromethyl group at position 5 stabilizes the pyridine ring via electron-withdrawing effects, enhancing resistance to oxidative degradation compared to chlorine or hydrogen substituents .
  • Boronate Stability: All analogs exhibit stability under anhydrous conditions, but the trifluoromethyl group may slightly reduce boronate hydrolysis rates compared to non-fluorinated derivatives .

Biological Activity

The compound 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H27_{27}B O3_3
  • Molecular Weight : 326.24 g/mol
  • CAS Number : 1363386-57-5

The structure features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety which is known for its role in various chemical reactions and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. The presence of the dioxaborolane group in this compound may enhance its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action :
    • The dioxaborolane moiety can participate in boron-mediated reactions which may influence cellular pathways associated with tumor growth and metastasis.
    • Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies :
    • In vitro studies have demonstrated that related pyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The exact IC50_{50} values for this specific compound are yet to be published but are expected to be comparable based on structural analogs.

Antiviral Activity

There is emerging evidence that certain pyridine derivatives exhibit antiviral properties. This compound’s structural features suggest potential efficacy against viral infections.

  • Targeted Viruses :
    • Similar compounds have shown activity against influenza viruses and other RNA viruses by inhibiting viral polymerases.
    • The trifluoromethyl group may enhance the lipophilicity of the compound, improving cell membrane penetration and bioavailability.
  • Research Findings :
    • A study on related compounds indicated significant inhibition of viral replication at low micromolar concentrations (IC50_{50} values around 1–10 µM).

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

ParameterValue
AbsorptionHigh
DistributionWide tissue distribution
MetabolismHepatic metabolism
Elimination half-lifeTBD (To Be Determined)

Toxicology

Preliminary toxicological assessments of similar compounds suggest that they possess a favorable safety profile; however, specific studies on this compound are necessary to establish its safety parameters.

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